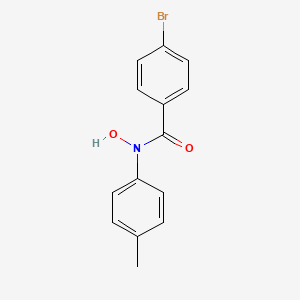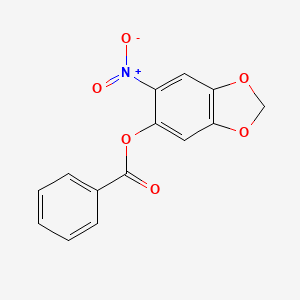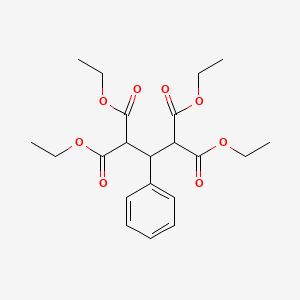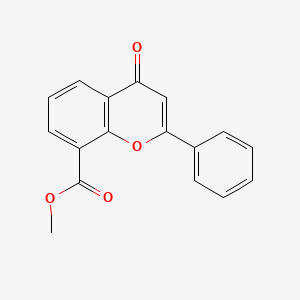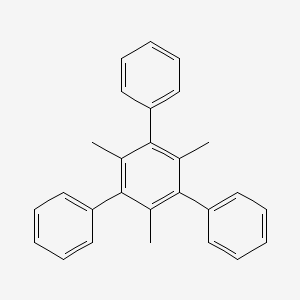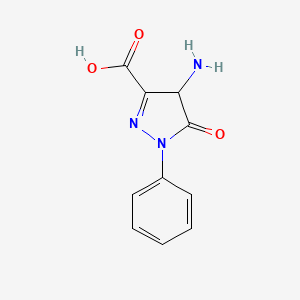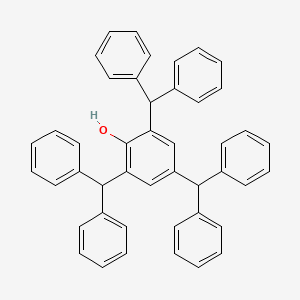
2,4,6-Tris(diphenylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(diphenylmethyl)phenol is an aromatic organic compound characterized by the presence of three diphenylmethyl groups attached to a phenol ring
Méthodes De Préparation
The synthesis of 2,4,6-Tris(diphenylmethyl)phenol typically involves the reaction of phenol with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution of the hydrogen atoms on the phenol ring with diphenylmethyl groups. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
2,4,6-Tris(diphenylmethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The phenolic hydrogen can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: Typical reagents include strong acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The major products depend on the specific reaction conditions but can include substituted phenols, quinones, and hydroxylated derivatives.
Applications De Recherche Scientifique
2,4,6-Tris(diphenylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(diphenylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group can form hydrogen bonds with active sites on enzymes, while the diphenylmethyl groups provide steric hindrance that can modulate the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(diphenylmethyl)phenol can be compared with other similar compounds such as:
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has tertiary amine groups instead of diphenylmethyl groups, which affects its reactivity and applications.
2,4,6-Tris(tert-butyl)phenol: The presence of tert-butyl groups provides different steric and electronic properties compared to diphenylmethyl groups.
2,4,6-Tris(methyl)phenol: Methyl groups are smaller and less bulky than diphenylmethyl groups, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its large, bulky substituents, which provide distinct steric and electronic effects that can be leveraged in various chemical and biological applications.
Propriétés
Numéro CAS |
6266-48-4 |
|---|---|
Formule moléculaire |
C45H36O |
Poids moléculaire |
592.8 g/mol |
Nom IUPAC |
2,4,6-tribenzhydrylphenol |
InChI |
InChI=1S/C45H36O/c46-45-40(43(35-23-11-3-12-24-35)36-25-13-4-14-26-36)31-39(42(33-19-7-1-8-20-33)34-21-9-2-10-22-34)32-41(45)44(37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-32,42-44,46H |
Clé InChI |
UYFVQZFETPTFEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)O)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


